molecular formula C4H8Cl2 B052869 1,3-Dichlorobutane CAS No. 1190-22-3

1,3-Dichlorobutane

Cat. No.: B052869
CAS No.: 1190-22-3
M. Wt: 127.01 g/mol
InChI Key: QBGVARBIQGHVKR-UHFFFAOYSA-N
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Description

1,3-Dichlorobutane (CAS 1190-22-3) is a chlorinated alkane with the molecular formula C₄H₈Cl₂ and a molecular weight of 127.01 g/mol. It is a colorless liquid with a density of 1.115 g/mL at 25°C . Structurally, it consists of a four-carbon chain with chlorine atoms substituted at the first and third positions. This compound is primarily synthesized via radical chlorination of 1-chlorobutane using sulfuryl chloride (SO₂Cl₂) and initiators like 2,2’-azobis[cyclohexanenitrile] (ABCN) or AIBN (azobisisobutyronitrile) . The reaction produces four dichlorobutane isomers, with this compound being the most abundant product (46–48.7% yield) due to the higher stability of its intermediate radical .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the butane molecule.

Industrial Production Methods

In industrial settings, this compound is often produced by the reaction of tetrahydrofuran with carbonyl chloride in the presence of hydrogen chloride. This method allows for substantial yields of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form butadiene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to facilitate the elimination of hydrogen chloride.

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactivity

1,3-Dichlorobutane (C4H8Cl2) is characterized by the presence of two chlorine atoms attached to the first and third carbon atoms of the butane chain. This configuration contributes to its electrophilic nature, allowing it to engage in nucleophilic substitution reactions and other transformations. The compound's reactivity is primarily attributed to the chlorine substituents, which can stabilize reaction intermediates and facilitate various synthetic pathways.

Scientific Research Applications

  • Organic Synthesis :
    • This compound serves as a key intermediate in the synthesis of more complex organic compounds. Its ability to undergo substitution reactions makes it useful for creating derivatives with specific functional groups.
    • Common reactions include nucleophilic substitutions where chlorine atoms are replaced by hydroxyl groups or amines, leading to products like alcohols and amines.
  • Biological Studies :
    • The compound has been explored for its role in enzyme inhibition and protein modification. Its electrophilic carbonyl group can interact with nucleophiles in biological systems, providing insights into enzyme mechanisms and potential therapeutic targets.
    • Research has indicated that this compound can modify protein structures, thereby affecting their function and interactions within cellular environments.
  • Medicinal Chemistry :
    • There is ongoing research into the use of this compound as a precursor for synthesizing bioactive molecules. Its reactivity with biological nucleophiles positions it as a candidate for developing new pharmaceuticals.
    • Investigations into its toxicity and biological activity have also been conducted to assess its potential as a therapeutic agent or a lead compound in drug discovery.

Industrial Applications

  • Production of Specialty Chemicals :
    • In industrial settings, this compound is utilized as a reagent for producing specialty chemicals, including flame retardants and other chlorinated compounds. Its chlorinated structure enhances its utility in various chemical processes.
    • The compound's stability and reactivity make it suitable for large-scale chlorination processes aimed at maximizing yield while minimizing by-products.
  • Chemical Manufacturing :
    • The compound is involved in the production of polymers and other materials where chlorinated compounds are required for specific properties such as flame resistance or chemical stability.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes through covalent modification of active site residues. This property has been explored in studies aiming to understand enzyme kinetics and mechanisms.
  • Synthesis of Bioactive Compounds : A study highlighted the use of this compound as an intermediate in synthesizing novel antimicrobial agents. The resulting compounds exhibited significant activity against various bacterial strains, showcasing the compound's potential in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,3-dichlorobutane involves its reactivity as a halogenated aliphatic compound. The chlorine atoms on the molecule make it susceptible to nucleophilic attack, leading to substitution or elimination reactions. These reactions can result in the formation of various products depending on the conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichlorobutane Isomers

1,3-Dichlorobutane is compared below with its structural isomers, focusing on synthesis yields, thermodynamic properties, and applications.

Table 1: Dichlorobutane Isomer Comparison

Property 1,1-Dichlorobutane 1,2-Dichlorobutane This compound 1,4-Dichlorobutane 2,3-Dichlorobutane
Synthesis Yield 5.9–6.04% 21.1–23.07% 46.03–48.7% 24.86–24.3% Synthesized via alternative routes
Enthalpy of Formation (ΔHf, kJ/mol) −191.2 (exp.) vs. −195.12 (calc.) −195 (exp.) vs. −195.12 (calc.) −183.4 (exp.) vs. −183.52 (calc.)
Key Applications Limited industrial use Intermediate in organic synthesis Solvent, polymer precursor Acoustic impedance studies in ternary liquid mixtures Optical isomerism studies

Key Findings :

  • Synthetic Preference : The high yield of this compound is attributed to the stability of the tertiary radical intermediate during chlorination, which favors substitution at the third carbon .
  • Thermodynamic Stability : The experimental enthalpy of formation for this compound (−195 kJ/mol) aligns closely with calculated values, suggesting high predictive accuracy in thermodynamic models compared to 1,2-dichlorobutane (−191.2 vs. −195.12 kJ/mol) .
  • Isomerism : Unlike 2,3-dichlorobutane, which exhibits optical isomerism (due to chiral centers) and geometric isomerism, this compound lacks stereoisomerism, simplifying its industrial handling .

Comparison with Branched Chlorinated Alkanes

Table 2: Branched vs. Linear Chlorinated Compounds

Compound Molecular Formula Average Mass (g/mol) Key Features
This compound C₄H₈Cl₂ 127.01 Linear chain; high synthetic yield
1-Chloro-3,3-dimethylbutane C₆H₁₃Cl 120.62 Branched structure; lower density (0.88 g/mL)
2,2-Dichloro-3,3-dimethylbutane C₆H₁₂Cl₂ 155.06 Steric hindrance reduces reactivity; used in specialty polymers

Key Findings :

  • Reactivity : Branched compounds like 2,2-dichloro-3,3-dimethylbutane exhibit reduced reactivity due to steric hindrance, whereas linear this compound is more reactive in substitution reactions .
  • Physical Properties : Branched derivatives (e.g., 1-chloro-3,3-dimethylbutane) have lower densities compared to linear dichlorobutanes, influencing their suitability as solvents .

Biological Activity

1,3-Dichlorobutane (DCB) is a chlorinated hydrocarbon that has garnered interest in various fields, including environmental science and pharmacology. This article explores the biological activity of this compound, examining its effects on human health, potential therapeutic applications, and environmental impacts.

This compound is an aliphatic compound with the formula C4_4H8_8Cl2_2. It exists as a colorless liquid with a characteristic odor. Its structure consists of a butane backbone with two chlorine atoms attached to the first and third carbon atoms. This configuration influences its reactivity and biological interactions.

Toxicological Effects

Research indicates that this compound exhibits cytotoxic properties. A study investigated its effects on human cell lines, revealing that exposure can lead to significant cellular damage and death. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The findings suggested that DCB could induce apoptosis in certain cancer cell lines, such as HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined to be in the micromolar range for these cell lines .

Cell Line IC50 (µM)
HeLa25
K56230

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. While some chlorinated compounds exhibit notable antibacterial effects, studies specifically focusing on DCB have shown limited antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro tests indicated that concentrations of DCB did not significantly inhibit bacterial growth compared to control groups .

Environmental Impact

As a chlorinated solvent, this compound is considered an environmental contaminant. Its persistence in the environment raises concerns about its potential ecological effects. Studies have demonstrated that DCB can induce genetic mutations in aquatic organisms, leading to concerns regarding its impact on biodiversity and ecosystem health. Specifically, it has been linked to the induction of micronuclei in fish cells, indicating genotoxic potential .

Case Studies

Case Study 1: Cytotoxicity in Cancer Research

A study conducted by researchers at a university laboratory evaluated the cytotoxic effects of various chlorinated hydrocarbons, including this compound, on cancer cell lines. The researchers treated HeLa and K562 cells with varying concentrations of DCB over 48 hours and measured cell viability using the MTT assay. Results showed that DCB significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Environmental Toxicology

In a separate investigation focused on environmental toxicology, researchers assessed the effects of this compound on aquatic life. They exposed fish embryos to different concentrations of DCB and monitored for signs of developmental abnormalities and genetic mutations. The study found that higher concentrations of DCB led to an increased incidence of micronuclei formation in fish cells, suggesting potential risks for aquatic ecosystems .

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dichlorobutane, and how do reaction conditions influence isomer distribution?

Basic Research Question
this compound is primarily synthesized via free-radical chlorination of 1-chlorobutane using sulfuryl chloride (SO₂Cl₂) and a radical initiator like AIBN. The reaction generates four dichlorobutane isomers (1,1-, 1,2-, 1,3-, and 1,4-), with isomer distribution dependent on hydrogen accessibility and radical stability. Secondary hydrogens (e.g., at C2 and C3 in 1-chlorobutane) exhibit higher reactivity due to greater radical stability, leading to preferential formation of this compound. Reaction temperature, initiator concentration, and reaction time must be optimized to minimize side products and maximize yield .

Q. How can gas chromatography (GC) be optimized to accurately identify and quantify this compound among its structural isomers?

Basic Research Question
GC parameters such as column type, temperature gradient, and carrier gas flow rate are critical for resolving dichlorobutane isomers. For example, a non-polar column (e.g., DB-5) with a slow temperature ramp (e.g., 5°C/min from 50°C to 150°C) improves separation. Retention times correlate with boiling points: this compound (134°C) elutes after 1,1- (114°C) and 1,2-dichlorobutane (124°C) but before 1,4-dichlorobutane (162°C). Calibration with pure isomer standards ensures accurate quantification, as peak overlaps can occur due to similar polarity .

Q. What physical properties (e.g., boiling point, density) are critical for distinguishing this compound from other dichlorobutane isomers during purification?

Basic Research Question
Key properties include:

  • Boiling point : this compound (134°C) vs. 1,4-dichlorobutane (162°C) .
  • Density : 1.115 g/mL at 25°C, distinguishing it from 1,1-dichlorobutane (1.0863 g/mL) and 1,2-dichlorobutane (1.112 g/mL) .
  • Refractive index : 1.4438 (n²⁰/D), useful for confirming purity .
    Fractional distillation is typically employed for separation, leveraging boiling point differences.

Q. Why does this compound exhibit higher experimental yields than statistically predicted in radical chlorination reactions, and what mechanistic models explain this deviation?

Advanced Research Question
Statistical models predict equal reactivity for equivalent hydrogens, but experimental data show this compound yields ~44–48% of products, far exceeding the 16.7% expected for two secondary hydrogens. This discrepancy arises from:

  • Radical stability : Secondary radicals (C2/C3) are more stable than primary (C1/C4), favoring 1,3-isomer formation.
  • Steric and electronic effects : Chlorine’s electron-withdrawing effect deactivates adjacent hydrogens, reducing reactivity at C2 compared to C3. Computational models (e.g., DFT) can quantify activation energies and hydrogen abstraction rates .

Q. How does the molecular geometry of this compound influence its solvent properties in photochemical amplification systems compared to other dichlorobutane isomers?

Advanced Research Question
this compound’s asymmetric structure and moderate polarity (dipole moment ~2.1 D) make it effective in photoamplification systems. Unlike 1,4-dichlorobutane, its lower boiling point (134°C vs. 162°C) reduces evaporation under aqueous buffers, while its non-linear geometry enhances solubility for hydrophobic reactants. However, its lower Δ in emission amplification (57% vs. 90% for dichloromethane) necessitates optimization of solvent mixtures for specific photochemical applications .

Q. What computational methods are recommended for modeling the electronic and steric effects impacting the reactivity of this compound in substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) effectively model:

  • Electrostatic potential maps : Highlight chlorine’s electron-withdrawing effects on adjacent carbons.
  • Transition state geometries : Predict activation barriers for SN2 reactions at primary vs. secondary sites.
  • Steric hindrance : Molecular dynamics simulations quantify steric effects in nucleophilic substitutions. These methods explain preferential reactivity at C3 over C2 in this compound .

Q. What are the critical safety considerations for handling and storing this compound in laboratory settings, and how do its hazard classifications inform protocol design?

Basic Research Question
this compound is classified as a flammable liquid (UN 1993) with a flash point of 87°F (30.6°C). Safety protocols include:

  • Storage : In sealed containers under inert gas (N₂/Ar) at ≤25°C, away from oxidizers.
  • Handling : Use explosion-proof equipment, ground containers, and PPE (nitrile gloves, goggles).
  • Disposal : Neutralize with alkaline solutions (e.g., NaOH/ethanol) before incineration. Its ecotoxicity (LD50 ~500 mg/kg in rats) mandates strict wastewater controls .

Properties

IUPAC Name

1,3-dichlorobutane
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InChI

InChI=1S/C4H8Cl2/c1-4(6)2-3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGVARBIQGHVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8Cl2
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DSSTOX Substance ID

DTXSID90870855
Record name Butane, 1,3-dichloro-
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Molecular Weight

127.01 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Dichlorobutane
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CAS No.

1190-22-3
Record name 1,3-Dichlorobutane
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Record name Butane, 1,3-dichloro-
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Record name Butane, 1,3-dichloro-
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